molecular formula C15H10Cl2N2O B12051610 1-Demethyl-4'-chlorodiazepam

1-Demethyl-4'-chlorodiazepam

Cat. No.: B12051610
M. Wt: 305.2 g/mol
InChI Key: XKAHDJVCUSNHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Demethyl-4'-chlorodiazepam (Ro5-4864) is a benzodiazepine derivative with structural modifications distinguishing it from classical benzodiazepines like diazepam. Unlike typical benzodiazepines that target γ-aminobutyric acid type A (GABAA) receptors, 1-Demethyl-4'-chlorodiazepam primarily binds to the translocator protein (TSPO, 18 kDa), a mitochondrial membrane protein involved in cholesterol transport and regulation of oxidative stress . This compound lacks the methyl group at the N1 position, which alters its pharmacokinetic properties and receptor selectivity.

Key pharmacological roles include:

  • Cardioprotection: Inhibits mitochondrial cholesterol accumulation during ischemia-reperfusion (I/R) injury, reducing oxidative stress and preserving mitochondrial function .
  • Neuroprotection: Mitigates amyloid-β toxicity in hippocampal cultures and protects astrocytes from glucose deprivation-induced damage .

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)

InChI Key

XKAHDJVCUSNHTE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Demethyl-4’-chlorodiazepam typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Demethyl-4’-chlorodiazepam undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Demethyl-4’-chlorodiazepam has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.

    Biology: The compound is studied for its effects on GABA receptors and its potential role in modulating neurotransmission.

    Medicine: Research focuses on its anxiolytic and anticonvulsant properties, exploring its potential use in treating anxiety disorders, epilepsy, and other neurological conditions.

    Industry: It is utilized in the development of new benzodiazepine derivatives with improved therapeutic profiles.

Mechanism of Action

1-Demethyl-4’-chlorodiazepam exerts its effects primarily through its interaction with the GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to increase the frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .

Comparison with Similar Compounds

4'-Chlorodiazepam (Ro5-4864) vs. Diclazepam (2'-Chlorodiazepam)

Parameter 4'-Chlorodiazepam (Ro5-4864) Diclazepam (2'-Chlorodiazepam)
Structure Chlorine at 4' position, demethylated at N1 Chlorine at 2' position, methylated at N1
Primary Target TSPO (mitochondrial) GABAA receptors
Metabolism N-dealkylation, hydroxylation Demethylation to delorazepam and lormetazepam
Therapeutic Use Cardioprotection, neuroprotection Anxiolytic, muscle relaxant (research only)
Potency vs. Diazepam Not applicable (different target) ~10x potency in animal models

Key Findings :

  • Metabolic Overlap : Both compounds produce metabolites like delorazepam, but chromatographic separation is required due to structural isomerism .
  • Functional Divergence : 4'-Chlorodiazepam lacks GABAA activity, unlike Diclazepam, which retains classical benzodiazepine effects (sedation, anxiolysis) .

Comparison with Diazepam

Parameter 4'-Chlorodiazepam (Ro5-4864) Diazepam
Target TSPO GABAA receptors
Mechanism Inhibits mitochondrial cholesterol transport Enhances GABAergic neurotransmission
Therapeutic Role Mitochondrial protection in I/R injury Anxiety, seizures, muscle spasms
Metabolism Hydroxylation, N-dealkylation Demethylation to nordazepam, hydroxylation

Comparison with Other TSPO Ligands (e.g., TRO40303)

Parameter 4'-Chlorodiazepam (Ro5-4864) TRO40303
Mechanism Blocks cholesterol import into mitochondria Inhibits mitochondrial permeability transition pore (mPTP)
Cardioprotection Reduces oxysterol formation, lipid peroxidation Prevents cytochrome c release
Clinical Relevance Effective in hypercholesterolemic/diabetic models Tested in preclinical I/R injury models

Key Finding : Both compounds mitigate I/R injury but via distinct pathways—4'-chlorodiazepam targets cholesterol transport, while TRO40303 stabilizes mPTP .

Research Findings and Data Tables

Metabolic Pathways of 4'-Chlorodiazepam vs. Diclazepam

Compound Phase I Metabolites Phase II Metabolites
4'-Chlorodiazepam 5 metabolites (e.g., N-desmethyl) 2 glucuronidated metabolites
Diclazepam 6 metabolites (e.g., delorazepam) 1 glucuronidated metabolite

Cardioprotective Efficacy in Diabetic Models

Model Effect of 4'-Chlorodiazepam Reference
Rat I/R Injury ↓ Mitochondrial cholesterol, ↑ oxidative phosphorylation
Diabetic Rat Heart ↓ Arrhythmias, restored APD90/ERP
Hypercholesterolemia ↓ Oxysterols, ↓ lipid peroxidation

Biological Activity

1-Demethyl-4'-chlorodiazepam, a derivative of the benzodiazepine class, has garnered attention in pharmacological research due to its significant biological activities, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

1-Demethyl-4'-chlorodiazepam is characterized by the following chemical structure:

  • IUPAC Name : 7-chloro-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
  • Molecular Formula : C16H13ClN2O

The compound features a chlorine atom at the 4' position and lacks a methyl group at the nitrogen atom in the diazepine ring, which influences its biological activity and receptor interactions.

The primary action of 1-Demethyl-4'-chlorodiazepam is its modulation of GABA receptors:

  • GABA Receptor Interaction : The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. It selectively modulates different GABA-A receptor configurations, which may result in varied pharmacological effects compared to other benzodiazepines.
  • Neuroprotective Properties : Research indicates that 1-Demethyl-4'-chlorodiazepam may protect against oxidative stress in neuronal models, particularly those involving amyloid-beta toxicity. This suggests potential applications in treating neurodegenerative diseases.

Pharmacological Effects

The biological activity of 1-Demethyl-4'-chlorodiazepam has been studied in various contexts:

Sedative and Anxiolytic Effects

The compound exhibits significant sedative properties, making it useful in managing anxiety disorders. Its efficacy is attributed to its ability to enhance GABAergic transmission, which is crucial for calming neuronal excitability.

Neuroprotection

In studies focused on neuroprotection, 1-Demethyl-4'-chlorodiazepam demonstrated a capacity to mitigate neuronal damage caused by oxidative stress. This effect was particularly noted in models simulating Alzheimer's disease pathology, where it reduced amyloid-beta-induced toxicity.

Cardiovascular Effects

Recent studies have also explored the cardiovascular implications of related compounds such as 4'-chlorodiazepam. These findings suggest that similar mechanisms may be present in 1-Demethyl-4'-chlorodiazepam:

  • Negative Inotropic Effects : In isolated heart preparations, related compounds have shown dose-dependent reductions in cardiac contractility and arrhythmia susceptibility during ischemic conditions. This indicates potential cardiovascular protective effects that warrant further investigation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 1-Demethyl-4'-chlorodiazepam:

StudyFocusKey Findings
Study 1NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cultures exposed to amyloid-beta.
Study 2Sedative EffectsShowed significant anxiolytic effects in animal models compared to control groups.
Study 3Cardiovascular ImpactHighlighted potential negative inotropic effects during ischemia-reperfusion injury models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.